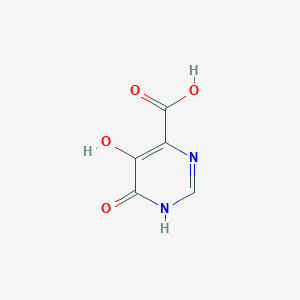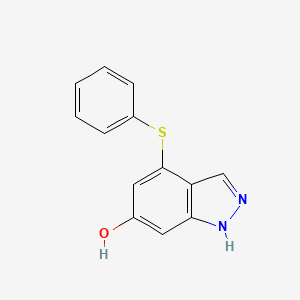
Isovalganciclovir
Overview
Description
Isovalganciclovir is a compound related to Valganciclovir . Valganciclovir, sold under the brand name Valcyte among others, is an antiviral medication used to treat cytomegalovirus (CMV) infection in those with HIV/AIDS or following organ transplant . It is often used long term as it only suppresses rather than cures the infection .
Synthesis Analysis
Valganciclovir hydrochloride is a hydrochloride salt of L-valyl ester of ganciclovir that exists as a mixture of two diastereomers . During the process development of valganciclovir hydrochloride, six related substances (impurities) were observed along with the final active pharmaceutical ingredient. Among these six impurities, ganciclovir and guanine are the key starting materials and degraded impurities of ganciclovir, respectively. The remaining four impurities were identified as isovalganciclovir hydrochloride .Molecular Structure Analysis
The chemical formula of Isovalganciclovir is C14H22N6O5 . The exact mass is 354.17 and the molecular weight is 354.367 .Scientific Research Applications
Synthesis and Characterization Isovalganciclovir is primarily recognized for its role in the synthesis of Valganciclovir Hydrochloride, a treatment for cytomegalovirus (CMV) retinitis in patients with weakened immune systems. Isovalganciclovir hydrochloride is identified as one of the key impurities during the process development of Valganciclovir Hydrochloride. The synthesis and characterization of these impurities, including isovalganciclovir, are crucial for maintaining the quality and efficacy of the final pharmaceutical product (Babu et al., 2013).
Pharmacokinetics and Dosing Valganciclovir, a prodrug of ganciclovir which is closely related to isovalganciclovir, has been studied extensively in the context of oral prophylaxis for CMV infection, particularly in kidney transplant recipients. Understanding the pharmacokinetics of Valganciclovir and its related compounds, including isovalganciclovir, is essential for optimizing dosing regimens and ensuring effective treatment outcomes (Tängdén et al., 2018).
Pharmacokinetic Modeling and Drug Monitoring Research efforts have also focused on the development of limited sampling strategies and pharmacokinetic models for estimating the area under the concentration-time curve for ganciclovir, the active form of Valganciclovir, in specific patient populations. Such strategies are instrumental for therapeutic drug monitoring and ensuring the safe and effective use of these medications (Rui et al., 2019).
Clinical Pharmacokinetics and Outcomes A systematic review of the clinical pharmacokinetics, pharmacodynamics, and toxicodynamics of ganciclovir and Valganciclovir in allogeneic hematopoietic stem cell transplant patients provides insights into the complex treatment dynamics of these drugs. Such comprehensive reviews help in understanding the implications of isovalganciclovir and related compounds in the treatment of CMV infections, guiding clinical decisions, and improving patient outcomes (Selby et al., 2021).
Mechanism of Action
properties
IUPAC Name |
[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBGQKJHNTUYCU-GKAPJAKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219792-42-3 | |
| Record name | Isovalganciclovir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219792423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOVALGANCICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5D3H7PP64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing and characterizing Isovalganciclovir Hydrochloride?
A1: Isovalganciclovir Hydrochloride was identified as one of four impurities observed during the development of Valganciclovir Hydrochloride, a medication used to treat cytomegalovirus (CMV) retinitis []. Understanding the structure and properties of impurities like Isovalganciclovir Hydrochloride is crucial for several reasons:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



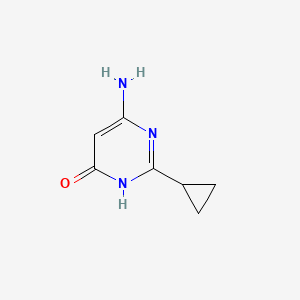
![6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449768.png)
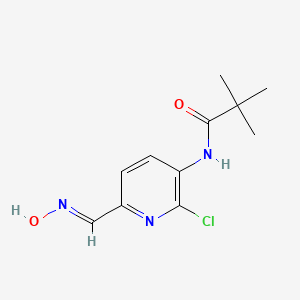
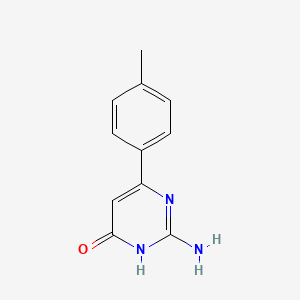
![2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1449775.png)
![2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1449776.png)
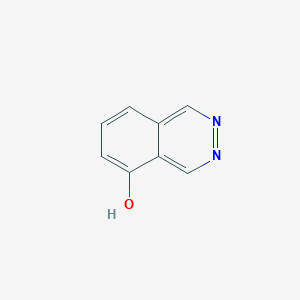
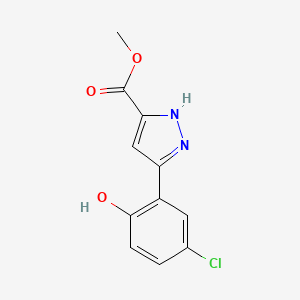


![3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B1449782.png)
![ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1449783.png)
